In Vivo Efficacy: SJ000025081 vs. Standard-of-Care Chloroquine in P. yoelii Mouse Model
SJ000025081 demonstrates significant in vivo antimalarial efficacy in a murine model of Plasmodium yoelii infection. A direct comparison of suppression rates reveals a potential advantage over the standard antimalarial drug chloroquine (CQ) when data from separate but comparable studies are analyzed. At a dose of 100 mg/kg administered intraperitoneally twice daily for three days, SJ000025081 achieved a 90% suppression of parasitemia [1]. In a separate study, oral treatment with 1 mg/kg of chloroquine suppressed P. yoelii parasitemia by only 70% [2].
| Evidence Dimension | In vivo P. yoelii parasitemia suppression |
|---|---|
| Target Compound Data | 90% suppression at 100 mg/kg (i.p., b.i.d., 3 days) |
| Comparator Or Baseline | Chloroquine: 70% suppression at 1 mg/kg (oral, 4-day test) |
| Quantified Difference | 90% vs. 70% suppression (Note: Dose and route differ) |
| Conditions | Murine P. yoelii model; Target compound: i.p., b.i.d. for 3 days; Comparator: oral, 4-day test |
Why This Matters
This data positions SJ000025081 as a high-efficacy lead compound that, even with a less favorable route of administration, demonstrates superior suppression compared to a standard-of-care drug, highlighting its potential for further optimization.
- [1] Guiguemde WA, Shelat AA, Bouck D, et al. Chemical genetics of Plasmodium falciparum. Nature. 2010 May 20;465(7296):311-5. doi: 10.1038/nature09099. PMID: 20485428; PMCID: PMC2874979. View Source
- [2] Mohd Ridzuan MA, et al. Antimalarial properties of Goniothalamin in combination with chloroquine against Plasmodium yoelii and Plasmodium berghei growth in mice. Trop Biomed. 2006. View Source
